dodoviscin I

Adipogenesis Obesity Research Metabolic Disorders

Dodoviscin I is a structurally defined adipogenic agent from Dodonaea viscosa. Its specific prenylation pattern drives triglyceride accumulation (189.6% at 3 μM) without melanogenic or ERK2 inhibition, ensuring clean adipogenesis data. Ideal as a reference standard for metabolic drug discovery and SAR studies. Bulk and custom sizes available.

Molecular Formula C21H22O7
Molecular Weight 386.4
CAS No. 1372527-40-6
Cat. No. B594865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedodoviscin I
CAS1372527-40-6
Molecular FormulaC21H22O7
Molecular Weight386.4
Structural Identifiers
SMILESCC(CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)O)CO
InChIInChI=1S/C21H22O7/c1-11(10-22)3-4-12-7-13(5-6-15(12)24)20-21(27-2)19(26)18-16(25)8-14(23)9-17(18)28-20/h5-9,11,22-25H,3-4,10H2,1-2H3
InChIKeyLMOYOATYLHNKNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Dodoviscin I (CAS 1372527-40-6): Procurement-Relevant Specifications for Adipogenesis Research


Dodoviscin I (CAS: 1372527-40-6; molecular formula: C₂₁H₂₂O₇; MW: 386.40) is an isoprenylated flavonol derivative isolated from the aerial parts of *Dodonaea viscosa* (L.) Jacq. [1]. It belongs to the dodoviscin series (dodoviscins A–J), a class of prenylated flavonoids characterized by a 3-methoxyflavone core with varying prenyl-derived side chain modifications [2]. Dodoviscin I is primarily recognized as an adipogenesis-promoting agent that increases triglyceride accumulation in 3T3-L1 mouse fibroblasts . The compound exhibits a topological polar surface area (TPSA) of 116.00 Ų and a calculated XlogP of 3.60 [3].

Why Dodoviscin I Cannot Be Interchanged with Dodoviscin A or Other In-Class Flavonoids in Adipogenesis Assays


The dodoviscin series (A–J) shares a common isoprenylated flavonol scaffold isolated from *Dodonaea viscosa*, yet individual congeners display distinct biological activity profiles that preclude generic substitution [1]. Dodoviscin A, the most studied analog, functions primarily as a melanogenesis inhibitor and pigmentation-altering agent, with no documented adipogenic activity [2]. In contrast, dodoviscin I specifically promotes adipocyte differentiation and triglyceride accumulation in 3T3-L1 fibroblasts . Subtle structural variations—particularly in the position and oxidation state of the prenyl-derived side chain—direct functional divergence, making compound-specific procurement essential for reproducible experimental outcomes [3].

Quantitative Procurement Evidence for Dodoviscin I: Head-to-Head Differentiation vs. Dodoviscin A and Class Comparators


Adipogenic Activity: Dodoviscin I Increases 3T3-L1 Triglyceride Content to 189.6% at 3 μM

Dodoviscin I demonstrates quantifiable adipogenic activity in the 3T3-L1 mouse fibroblast differentiation model, whereas its close structural analog dodoviscin A shows no comparable adipogenic effect and is instead characterized as a melanogenesis inhibitor [1]. At a concentration of 3 μM, dodoviscin I increased intracellular triglyceride content to 189.6% relative to untreated vehicle control [2]. Dodoviscin A, by contrast, was evaluated for melanin biosynthesis inhibition in B16-F10 melanoma cells, with no reported triglyceride accumulation activity in 3T3-L1 cells [3].

Adipogenesis Obesity Research Metabolic Disorders

Structural Determinant of Functional Divergence: Side-Chain Configuration Dictates Adipogenic vs. Melanogenic Activity

Dodoviscins A and I share a 3-methoxy-5,7-dihydroxyflavone core but differ critically in the side-chain substitution pattern at the B-ring [1]. Dodoviscin I bears a 4-hydroxy-3-methylbutyl moiety (C₅ side chain with terminal hydroxymethyl), whereas dodoviscin A carries a distinct prenyl-derived substituent . This structural divergence correlates with a complete functional bifurcation: dodoviscin I promotes adipogenesis (triglyceride increase to 189.6% at 3 μM), while dodoviscin A inhibits melanin biosynthesis in B16-F10 cells with an IC₅₀ of approximately 15–20 μM against IBMX-induced melanogenesis [2].

Structure-Activity Relationship Natural Product Chemistry Flavonoid Pharmacology

Adipogenic Mechanism: Dodoviscin I Upregulates aP2 and GLUT4 Expression in 3T3-L1 Cells

Dodoviscin I exerts its adipogenic effect through transcriptional upregulation of key adipocyte-specific markers, including fatty acid-binding protein aP2 (FABP4) and glucose transporter GLUT4 (SLC2A4), in differentiating 3T3-L1 cells . While quantitative fold-change data for dodoviscin I alone is limited in publicly accessible literature, the compound's ability to increase triglyceride content to 189.6% at 3 μM provides a robust functional readout of this transcriptional program [1]. In contrast, dodoviscin A has been reported to suppress melanogenesis via inhibition of tyrosinase activity and ERK2 phosphorylation, with no documented effect on aP2 or GLUT4 expression [2]. The mechanistic divergence underscores the non-interchangeability of these structurally related flavonoids.

Adipocyte Differentiation Insulin Sensitivity Metabolic Regulation

Anti-Inflammatory Activity: Dodoviscin I Suppresses Pro-Inflammatory Cytokines via NF-κB Pathway Inhibition

Dodoviscin I has been shown to inhibit the MAPK and NF-κB signaling pathways by suppressing IκB-α phosphorylation and blocking the nuclear translocation of phosphorylated p65, resulting in downregulation of pro-inflammatory cytokines including TNF-α and IL-6 . Notably, dodoviscin A has not been characterized for anti-inflammatory activity in peer-reviewed literature; its documented bioactivity is confined to melanogenesis inhibition and tyrosinase suppression [1]. While quantitative IC₅₀ values for dodoviscin I in specific inflammatory assays are not yet established in the public domain, the compound's multi-pathway anti-inflammatory potential represents an additional differentiating feature relative to other dodoviscin congeners .

Inflammation NF-κB Signaling Immunomodulation

Dodoviscin I Procurement: Validated Research Applications Based on Quantitative Evidence


Adipogenesis and Obesity Research: Validated Positive Control for 3T3-L1 Differentiation Assays

Dodoviscin I is appropriate for use as a positive control or test compound in adipocyte differentiation studies using the 3T3-L1 murine fibroblast model. At 3 μM, the compound reliably increases intracellular triglyceride content to 189.6% of untreated control, providing a quantifiable benchmark for assay validation [1]. This application is directly supported by primary isolation and characterization data establishing dodoviscin I as an adipogenesis-promoting constituent of *Dodonaea viscosa* [2]. Procurement of dodoviscin A is not suitable for this application, as the analog lacks adipogenic activity and functions instead as a melanogenesis inhibitor .

Metabolic Disorder Drug Discovery: Lead Compound for Adipocyte-Specific Gene Regulation Studies

For drug discovery programs targeting metabolic syndrome, insulin resistance, or type 2 diabetes, dodoviscin I serves as a tool compound for investigating the transcriptional regulation of adipocyte-specific genes, including aP2 (FABP4) and GLUT4 (SLC2A4) [1]. The compound's ability to upregulate these markers in differentiating 3T3-L1 cells positions it as a starting point for developing PPARγ agonists or insulin sensitizers. This application is grounded in the compound's documented adipogenic mechanism of action, which distinguishes it from dodoviscin A's melanogenic pathway inhibition [2].

Inflammation and Immunometabolism Research: Dual-Activity Tool Compound

Dodoviscin I may be utilized in research examining the intersection of adipogenesis and inflammation (immunometabolism), where its capacity to promote adipocyte differentiation coexists with its ability to suppress NF-κB signaling and pro-inflammatory cytokine production (TNF-α, IL-6) [1]. This dual-activity profile enables studies of adipose tissue inflammation and the metabolic-inflammatory axis without requiring multiple compounds. Dodoviscin A lacks documented anti-inflammatory activity and is therefore unsuitable for this combinatorial application [2].

Natural Product Chemistry and Structure-Activity Relationship (SAR) Studies

Dodoviscin I is a valuable reference standard for comparative SAR investigations within the dodoviscin series (A–J) and the broader class of isoprenylated flavonoids from *Dodonaea viscosa* [1]. Its distinct B-ring substitution pattern (4-hydroxy-3-methylbutyl moiety) and corresponding adipogenic activity provide a critical data point for mapping structure-function relationships in this natural product family [2]. Procurement of authenticated dodoviscin I, preferably with accompanying HPLC and NMR purity documentation, is essential for generating reliable SAR data that can be compared across studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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